molecular formula C10H8FNO2 B6603390 3-(4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 776-51-2

3-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B6603390
CAS No.: 776-51-2
M. Wt: 193.17 g/mol
InChI Key: TXFBLEPUUKYKDS-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which include 3-(4-fluorophenyl)pyrrolidine-2,5-dione, have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythms, and Wnt signaling .

Mode of Action

It’s suggested that the chiral moiety of pyrrolidine derivatives influences kinase inhibition . This implies that the compound may interact with its targets (CK1γ and CK1ε) and inhibit their activity, leading to changes in the cellular processes these kinases regulate.

Biochemical Pathways

Given its potential inhibitory activity against ck1γ and ck1ε, it can be inferred that the compound may affect pathways regulated by these kinases, such as the wnt signaling pathway .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives, which include this compound, have been compared with the parent aromatic pyrrole and cyclopentane . This suggests that the compound’s pharmacokinetic properties may be influenced by factors such as its stereochemistry and the spatial orientation of its substituents .

Result of Action

Given its potential inhibitory activity against ck1γ and ck1ε, it can be inferred that the compound may induce changes in the cellular processes these kinases regulate .

Action Environment

It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors . This suggests that the compound’s action may be influenced by factors such as the spatial orientation of its substituents and the stereochemistry of its pyrrolidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with succinimide in the presence of a base, followed by cyclization to form the desired pyrrolidine-2,5-dione structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

3-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

3-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFBLEPUUKYKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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